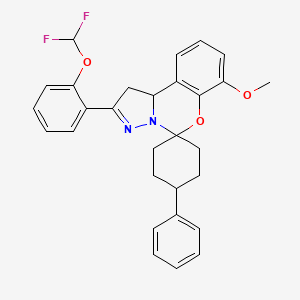
C29H28F2N2O3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C29H28F2N2O3 typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 4-fluorobenzaldehyde with appropriate reagents to form the fluorophenyl intermediate. This intermediate is then subjected to further reactions, including cyclization and acylation, to form the final compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
C29H28F2N2O3 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of C29H28F2N2O3 involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include proteins involved in signal transduction and metabolic pathways .
Comparison with Similar Compounds
- 2,2-bis(4-fluorophenyl)-N-(3-{3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-yl}propyl)acetamide
- (2R)-2-{[(1S)-2-cyclopropanecarbonyl-1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]oxy}-N-[(4-fluorophenyl)methyl]propanamide
Comparison: C29H28F2N2O3 stands out due to its unique structural features, such as the spiro-benzofuran-piperidine moiety, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and efficacy in its applications .
Properties
Molecular Formula |
C29H28F2N2O3 |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
2-[2-(difluoromethoxy)phenyl]-7-methoxy-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C29H28F2N2O3/c1-34-26-13-7-11-22-24-18-23(21-10-5-6-12-25(21)35-28(30)31)32-33(24)29(36-27(22)26)16-14-20(15-17-29)19-8-3-2-4-9-19/h2-13,20,24,28H,14-18H2,1H3 |
InChI Key |
RUSTVRUXNCAZIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC3(CCC(CC3)C4=CC=CC=C4)N5C2CC(=N5)C6=CC=CC=C6OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



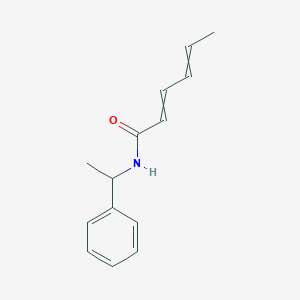
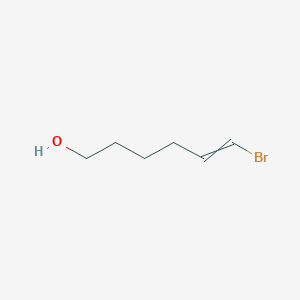

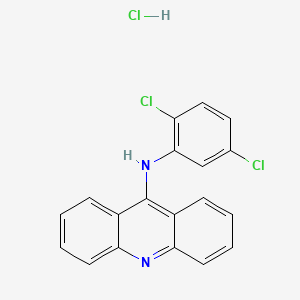
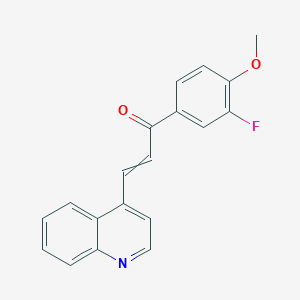
![[2,3,4-Triacetyloxy-5-[4-(diethylamino)anilino]-5-oxopentyl] acetate](/img/structure/B12618788.png)
![3-{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12618800.png)
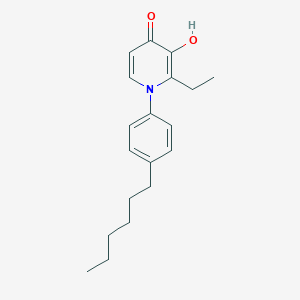
![2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B12618811.png)
![3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl methanesulfonate](/img/structure/B12618820.png)
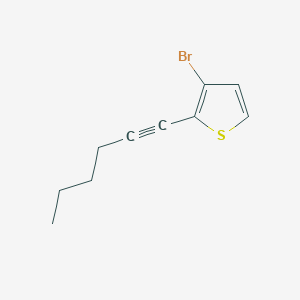
![(3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12618830.png)
![3-Fluorobenzo[b]thiophene](/img/structure/B12618854.png)
